molecular formula C18H35NO B108676 Dodemorph CAS No. 1593-77-7

Dodemorph

Cat. No. B108676
CAS RN: 1593-77-7
M. Wt: 281.5 g/mol
InChI Key: JMXKCYUTURMERF-UHFFFAOYSA-N
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Description

Dodemorph is a member of the class of morpholines. It is a 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a cyclododecyl group . It is a fungicide used for the control of powdery mildew, particularly in rose culture . It has a role as a sterol biosynthesis inhibitor and an antifungal agrochemical .


Synthesis Analysis

Dodemorph is synthesized from the reaction of cyclododecylamine with propylene oxide .


Molecular Structure Analysis

The molecular formula of Dodemorph is C18H35NO . The IUPAC name is 4-cyclododecyl-2,6-dimethylmorpholine . The InChI is 1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3 . The Canonical SMILES is CC1CN(CC(O1)C)C2CCCCCCCCCCC2 .


Physical And Chemical Properties Analysis

The molecular weight of Dodemorph is 281.5 g/mol . The XLogP3-AA is 5.8 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Fungicide in Agriculture

Dodemorph is a morpholine fungicide . It is approved for use in both the UK and the EU . It is used to control a variety of fungal diseases in crops, contributing to the health and yield of the crops.

Non-Consumable Crop Protection

Dodemorph is intended for use on non-consumable crops within the European Union, particularly ornamentals . This helps in maintaining the aesthetic and commercial value of these plants.

Soil Persistence

Dodemorph is moderately persistent in soil . This means that it remains effective for a reasonable period after application, providing lasting protection against fungal diseases.

Low Groundwater Contamination Risk

Based on its physico-chemical parameters, Dodemorph is not expected to leach to groundwater . This makes it a more environmentally friendly choice for fungal disease control.

Toxicology Research

Dodemorph has been the subject of extensive toxicology research . Studies have been conducted on its absorption, distribution, excretion, metabolism, acute toxicity, short term toxicity, genotoxicity, long term toxicity, reproductive toxicity, neurotoxicity, and more . This research is crucial for understanding the safety and impact of Dodemorph on humans and the environment.

Environmental Impact Assessment

Dodemorph has been found to be toxic to aquatic organisms on an acute scale and very toxic on a chronic scale . Research in this area helps in understanding the environmental impact of Dodemorph and in developing guidelines for its safe use.

Residue Level Regulation

The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) for Dodemorph . This work is important for ensuring that residue levels in treated plants are safe for humans and the environment.

Drinking Water and Fish Exposure

Research has been conducted on the exposure of Dodemorph through drinking water and fish . This helps in assessing the potential risks to humans and wildlife from Dodemorph contamination.

Safety and Hazards

Dodemorph may cause skin irritation and severe eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Dodemorph .

Mechanism of Action

Target of Action

Dodemorph, a morpholine fungicide, primarily targets the sterol biosynthesis in the membranes of fungi . The sterols are essential components of fungal cell membranes, and their disruption leads to the loss of cellular functions and eventually the death of the fungi .

Mode of Action

Dodemorph interacts with its target by inhibiting the biosynthesis of sterols . This inhibition disrupts the structure and function of the fungal cell membranes, leading to the death of the fungi . It is also noted that Dodemorph has both protective and curative properties .

Biochemical Pathways

The primary biochemical pathway affected by Dodemorph is the sterol biosynthesis pathway . By inhibiting this pathway, Dodemorph disrupts the production of essential components of the fungal cell membrane, leading to the loss of cellular functions and death of the fungi .

Pharmacokinetics

Dodemorph is moderately soluble in water and most organic solvents . It is moderately persistent in soil and is non-mobile . . These properties impact the bioavailability of Dodemorph in the environment.

Result of Action

The primary result of Dodemorph’s action is the control of fungal diseases, particularly powdery mildew . By disrupting the sterol biosynthesis in fungi, Dodemorph effectively inhibits the growth and reproduction of fungi, thereby controlling the spread of fungal diseases .

Action Environment

Dodemorph’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence in soil and non-mobility suggest that it remains active in the environment for a moderate duration . Its solubility in water and organic solvents may affect its distribution in different environmental compartments . Furthermore, environmental conditions such as temperature, humidity, and rainfall can also influence the effectiveness of Dodemorph in controlling fungal diseases .

properties

IUPAC Name

4-cyclododecyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXKCYUTURMERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCCCCCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31717-87-0 (Parent)
Record name Dodemorph [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5041019
Record name Dodemorph
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodemorph

CAS RN

1593-77-7
Record name Dodemorph
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1593-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodemorph [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodemorph
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodemorph
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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